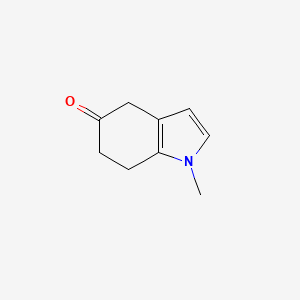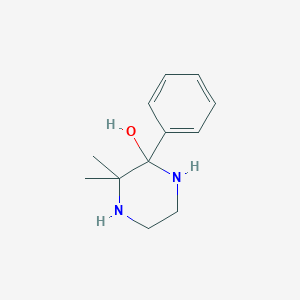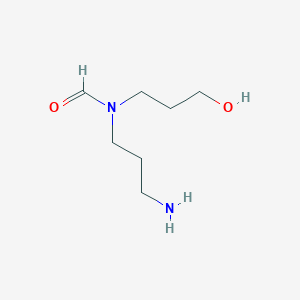
N-(3-aminopropyl)-N-(3-hydroxypropyl)formamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-aminopropyl)-N-(3-hydroxypropyl)formamide is an organic compound that features both amine and hydroxyl functional groups. This compound is of interest in various fields due to its potential reactivity and applications in synthesis and research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-aminopropyl)-N-(3-hydroxypropyl)formamide typically involves the reaction of 3-aminopropylamine with 3-hydroxypropylformate under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would include steps such as purification and quality control to meet industry standards.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-aminopropyl)-N-(3-hydroxypropyl)formamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The formamide group can be reduced to an amine.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of N-(3-aminopropyl)-N-(3-oxopropyl)formamide.
Reduction: Formation of N-(3-aminopropyl)-N-(3-hydroxypropyl)amine.
Substitution: Formation of various substituted amides or amines depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in the study of enzyme interactions due to its functional groups.
Medicine: Investigated for its potential as a drug precursor or in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which N-(3-aminopropyl)-N-(3-hydroxypropyl)formamide exerts its effects depends on its interactions with molecular targets. The amine and hydroxyl groups can form hydrogen bonds and participate in various biochemical pathways, influencing enzyme activity and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
N-(3-aminopropyl)formamide: Lacks the hydroxyl group, making it less versatile in certain reactions.
N-(3-hydroxypropyl)formamide: Lacks the amine group, limiting its reactivity in nucleophilic substitution reactions.
N-(3-aminopropyl)-N-methylformamide: Contains a methyl group instead of a hydroxyl group, affecting its solubility and reactivity.
Uniqueness
N-(3-aminopropyl)-N-(3-hydroxypropyl)formamide is unique due to the presence of both amine and hydroxyl groups, which provide a combination of reactivity and functionality not found in simpler analogs. This makes it a valuable compound for diverse applications in research and industry.
Propiedades
Fórmula molecular |
C7H16N2O2 |
|---|---|
Peso molecular |
160.21 g/mol |
Nombre IUPAC |
N-(3-aminopropyl)-N-(3-hydroxypropyl)formamide |
InChI |
InChI=1S/C7H16N2O2/c8-3-1-4-9(7-11)5-2-6-10/h7,10H,1-6,8H2 |
Clave InChI |
SBKZAOWQWVUNES-UHFFFAOYSA-N |
SMILES canónico |
C(CN)CN(CCCO)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


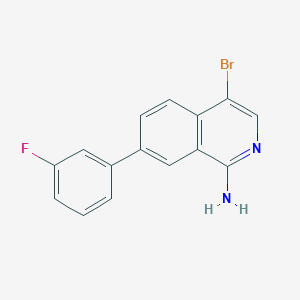
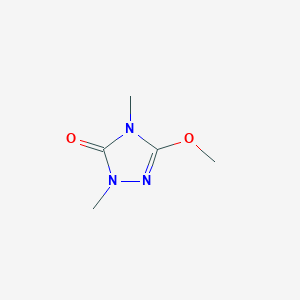
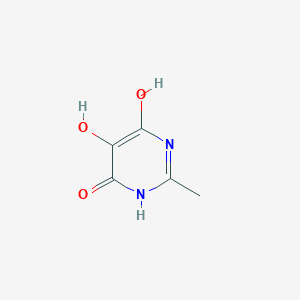
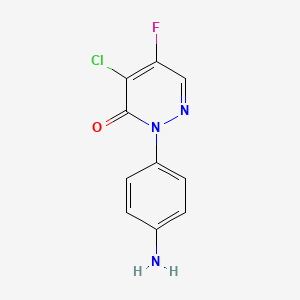
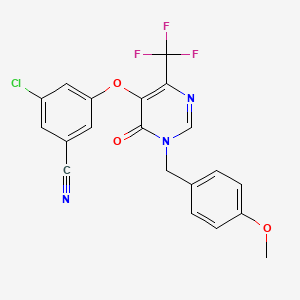


![3-(Benzo[d]thiazol-2-yl)-1,2,4-oxadiazole](/img/structure/B13098148.png)
![2-(4-Fluorophenyl)-5-iodopyrazolo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B13098154.png)
![9-Bromo-5,6-dihydroimidazo[1,2-d]pyrido[2,3-f][1,4]oxazepine](/img/structure/B13098163.png)

